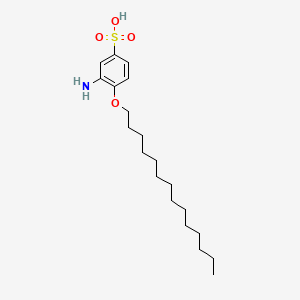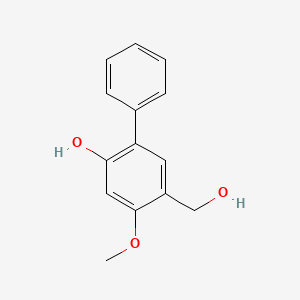
Butyldinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyldinitrophenol is an organic compound characterized by the presence of butyl and dinitrophenol groups It is known for its applications in various fields, including industrial processes and scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butyldinitrophenol can be synthesized through the nitration of butylphenol. The process typically involves the following steps:
Nitration of Butylphenol: Butylphenol is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. Safety measures are crucial due to the exothermic nature of the nitration reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Butyldinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield aminophenols.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Butyldinitrophenol is utilized in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into its potential as a therapeutic agent for certain conditions.
Industry: Employed in the manufacture of dyes, explosives, and pesticides.
Mécanisme D'action
The mechanism by which butyldinitrophenol exerts its effects involves its interaction with cellular components. It can act as an uncoupling agent, disrupting the proton gradient across mitochondrial membranes. This leads to increased metabolic rate and heat production. The molecular targets include enzymes involved in oxidative phosphorylation and electron transport chains.
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenol: Known for its use as a weight loss agent and industrial applications.
2,6-Dinitrophenol: Similar in structure but differs in the position of nitro groups.
Butylphenol: The precursor in the synthesis of butyldinitrophenol.
Uniqueness: this compound is unique due to the presence of both butyl and dinitrophenol groups, which confer distinct chemical properties and reactivity. Its applications in diverse fields highlight its versatility compared to other dinitrophenol derivatives.
Propriétés
Formule moléculaire |
C10H12N2O5 |
|---|---|
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
4-butyl-2,3-dinitrophenol |
InChI |
InChI=1S/C10H12N2O5/c1-2-3-4-7-5-6-8(13)10(12(16)17)9(7)11(14)15/h5-6,13H,2-4H2,1H3 |
Clé InChI |
JWSIYTYVIDKSRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C(=C(C=C1)O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B15346765.png)


![7-Benzyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15346789.png)



![4-[2-(4-Methoxyphenyl)ethyl]pyridine](/img/structure/B15346816.png)





![4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B15346853.png)
